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Compound of Interest

Compound Name: 4-Fluoroisoquinolin-5-amine

Cat. No.: B2665354

Core Compound Profile & Physicochemical
Properties

4-Fluoroisoquinolin-5-amine is a fluorinated aromatic amine built on an isoquinoline scaffold.
The strategic placement of a fluorine atom at the 4-position and an amine group at the 5-
position makes it a highly valuable and versatile building block in medicinal chemistry. The
electron-withdrawing nature of the fluorine atom can significantly influence the electronic
properties of the isoquinoline ring system and modulate the pKa of the amine group, which can
be leveraged to fine-tune drug-target interactions and improve pharmacokinetic profiles.

While extensive experimental data for this specific intermediate is not widely published, its
properties can be reliably inferred from supplier specifications and data on analogous
compounds.

Table 1: Physicochemical Properties of 4-Fluoroisoquinolin-5-amine
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Property Value Source(s)
CAS Number 928664-14-6 [112][3114]
Molecular Formula CoH7FN:2 [3114]
Molecular Weight 162.17 g/mol [31[4]
Light brown to brown solid ]
Appearance ) Supplier Data
(typical)
Purity >95% (typical) [3]

Storage Conditions

Store at room temperature
under an inert atmosphere,

protected from light.

[4]

Solubility

Soluble in organic solvents like
DMSO and methanol. Low
solubility in water is expected,
similar to its non-fluorinated

analog, isoquinolin-5-amine.[5]

N/A

Melting Point

Not publicly available. The
non-fluorinated parent
compound, isoquinolin-5-
amine, has a melting point of
128 °C.[5]

N/A

Synthesis and Purification

The synthesis of 4-Fluoroisoquinolin-5-amine is a multi-step process that requires careful

control of reaction conditions to achieve high regioselectivity and yield. The most commonly

cited route begins with 4-fluoroisoquinoline as the starting material.[6]

Synthetic Workflow Diagram

The overall synthetic pathway can be visualized as a two-step process following the

preparation of the starting material.
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Step 1: Nitration
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Caption: Synthetic workflow for 4-Fluoroisoquinolin-5-amine.

Detailed Experimental Protocol

The following protocol is an adapted representation based on established patent literature.[6]
All operations should be performed in a well-ventilated fume hood with appropriate personal
protective equipment (PPE).

Step 1: Nitration of 4-Fluoroisoquinoline

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping
funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
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o Addition of Starting Material: Slowly add 4-fluoroisoquinoline (1.0 eq.) to the cooled sulfuric
acid with continuous stirring, ensuring the temperature remains below 10 °C.

 Nitration: Once the starting material is fully dissolved, add potassium nitrate (KNOs, ~1.1 eq.)
portion-wise, maintaining the low temperature. The causality for this low-temperature
addition is to control the exothermic reaction and prevent over-nitration or the formation of
unwanted side products.

o Reaction Monitoring: Stir the mixture at 0-5 °C for several hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

o Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the
crude 4-fluoro-5-nitroisoquinoline. Filter the solid, wash with cold water until the filtrate is
neutral, and dry under vacuum.

Step 2: Reduction to 4-Fluoroisoquinolin-5-amine

o Reaction Setup: Suspend the crude 4-fluoro-5-nitroisoquinoline (1.0 eq.) in concentrated
hydrochloric acid.

o Addition of Reducing Agent: Add stannous chloride dihydrate (SnClz-:2H20, ~4-5 eq.) portion-
wise. This is an exothermic reaction, and the addition should be controlled to maintain a
manageable temperature. Stannous chloride is a classic and effective reagent for the
reduction of aromatic nitro groups to amines under acidic conditions.

o Reaction Completion: Heat the mixture (e.g., to 50-60 °C) and stir for several hours until TLC
analysis indicates the complete disappearance of the nitro compound.

» Workup and Neutralization: Cool the reaction mixture and neutralize it by the slow addition of
a concentrated aqueous base solution (e.g., NaOH or Na=CO3) until the pH is basic (~9-10).
This step is critical to deprotonate the amine and precipitate the tin salts.

o Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl
acetate or dichloromethane. Combine the organic layers.

e Final Wash and Drying: Wash the combined organic layers with brine, dry over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate the solvent under reduced pressure to yield
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the crude product.
Step 3: Purification

o Chromatography: The crude 4-Fluoroisoquinolin-5-amine is typically purified by flash
column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly
used to elute the product, separating it from baseline impurities and any positional isomers
that may have formed.[6]

Analytical Characterization

The structural confirmation of 4-Fluoroisoquinolin-5-amine relies on standard analytical
techniques. While a public, peer-reviewed spectrum is not readily available, commercial
suppliers confirm product identity using NMR, HPLC, and MS.[4] Based on the structure, the
following spectral characteristics are expected.

Table 2: Expected Spectroscopic Data

Technique Expected Characteristics

- Aromatic protons on the isoquinoline core are
expected in the & 7.0-8.5 ppm range. - The
presence of fluorine will cause through-space or

1H NMR through-bond coupling (J-coupling) to adjacent
protons, leading to complex splitting patterns. -
A broad singlet for the -NH2 protons, which is

exchangeable with D20.

- Aromatic carbons will appear in the  110-155

ppm range. - Carbon atoms bonded to or near
13C NMR the fluorine atom will show characteristic C-F

coupling, appearing as doublets with large

coupling constants.

- A single resonance, the chemical shift of which
19F NMR is indicative of the electronic environment of the

fluorine atom on the aromatic ring.

Mass Spec (MS) - Expected [M+H]* ion at m/z = 163.07.
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A key feature in the *H NMR spectrum would be the observable weak coupling between the
amine protons (N-H) and the adjacent fluorine (*°F), a phenomenon noted in structurally related
sulfonamides.[7]

Applications in Drug Discovery: A Gateway to
Kinase Inhibitors

4-Fluoroisoquinolin-5-amine is not an active pharmaceutical ingredient itself but rather a
high-value intermediate. Its primary utility lies in its conversion to other key building blocks,
most notably 4-fluoroisoquinoline-5-sulfonyl chloride, which is a cornerstone for the synthesis of
Rho-kinase (ROCK) inhibitors.[8]

The isoquinoline scaffold is a "privileged structure™ in medicinal chemistry, appearing in
numerous approved drugs.[9] The introduction of a fluorine atom enhances potency and
selectivity for certain targets by altering lipophilicity and forming favorable interactions (e.g.,
hydrogen bonds) in the target's binding pocket.[8]

The Rho-Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway is a fundamental regulator of the actin cytoskeleton.[10] Its
dysregulation is implicated in diseases such as glaucoma, hypertension, and cancer
metastasis.[11][12] ROCK inhibitors function by blocking the kinase activity of ROCK, leading
to downstream effects like smooth muscle relaxation.

Pathway Overview:

o Activation: The small GTPase RhoA is activated by extracellular signals, transitioning from a
GDP-bound (inactive) to a GTP-bound (active) state.

» Effector Binding: Activated RhoA-GTP binds to and activates its downstream effector, ROCK
(which has two isoforms, ROCK1 and ROCK2).[11][13]

e Phosphorylation Cascade: Activated ROCK phosphorylates multiple substrates:

o It phosphorylates and inhibits Myosin Light Chain Phosphatase (MLCP) via its targeting
subunit, MYPT1.[12]
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o It phosphorylates and activates LIM Kinase (LIMK). Activated LIMK then phosphorylates
and inactivates cofilin, an actin-depolymerizing factor.[14]

o Cellular Effect: The inhibition of MLCP and the direct phosphorylation of Myosin Light Chain
(MLC) lead to increased MLC phosphorylation. This, combined with the stabilization of actin
filaments (due to cofilin inactivation), results in increased actin-myosin contractility, stress

fiber formation, and cell migration.[12][14]

Mechanism of Inhibition

Isoquinoline-based inhibitors derived from 4-Fluoroisoquinolin-5-amine are ATP-competitive
inhibitors. They occupy the ATP-binding pocket of the ROCK kinase domain, preventing the
phosphorylation of its downstream targets and thereby blocking the signaling cascade.
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Caption: The Rho-Kinase (ROCK) signaling pathway and the point of intervention for inhibitors.
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Safety and Handling

As a laboratory chemical, 4-Fluoroisoquinolin-5-amine should be handled with care. A

specific, detailed Safety Data Sheet (SDS) should always be consulted before use.[1][2]

Table 3: General Safety and Handling Precautions

Hazard Category

Precautionary Measures

Personal Protection

Wear appropriate PPE: safety goggles with side
shields, chemical-resistant gloves (e.g., nitrile),

and a lab coat.

Use only in a well-ventilated area or a chemical

fume hood. Avoid breathing dust, fumes, or

Handling . . .
vapors. Avoid contact with skin and eyes. Wash
hands thoroughly after handling.[15]
Keep the container tightly closed in a dry, cool,
Storage and well-ventilated place. Store under an inert

atmosphere.[4][15]

First Aid (General)

- Eyes: Rinse cautiously with water for several
minutes. Remove contact lenses if present and
easy to do. Continue rinsing and seek medical
attention.[15] - Skin: Wash off immediately with
plenty of soap and water. If irritation occurs,
seek medical advice.[15] - Inhalation: Move the
person to fresh air. If breathing is difficult, seek
medical attention.[15] - Ingestion: Rinse mouth.
Do NOT induce vomiting. Seek immediate

medical attention.

Disposal

Dispose of contents and container to an
approved waste disposal plant in accordance

with local, state, and federal regulations.

Conclusion
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4-Fluoroisoquinolin-5-amine stands out as a strategically designed chemical intermediate
with significant applications in modern drug discovery. Its synthesis, while requiring precise
control, yields a versatile scaffold that serves as a gateway to potent and selective kinase
inhibitors. The insights into its role in the development of ROCK inhibitors highlight its
importance in addressing a range of therapeutic needs, from cardiovascular disease to
oncology. For researchers in the field, a thorough understanding of this compound's properties,
synthesis, and handling is essential for leveraging its full potential in the creation of next-
generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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